molecular formula C8H8ClFO2S B2371821 2,4-Dimethyl-6-fluorobenzenesulfonyl chloride CAS No. 1694456-19-3

2,4-Dimethyl-6-fluorobenzenesulfonyl chloride

Cat. No.: B2371821
CAS No.: 1694456-19-3
M. Wt: 222.66
InChI Key: ODNOAFDLSULRQD-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-fluorobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C8H8ClFO2S and its molecular weight is 222.66. The purity is usually 95%.
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Scientific Research Applications

Activation of Polymeric Carriers

2,4-Dimethyl-6-fluorobenzenesulfonyl chloride shows potential in activating hydroxyl groups of polymeric carriers. It can act as an activating agent for covalent attachment of biological substances to solid supports, such as functionalized polystyrene microspheres and cellulose rods, due to the strong electron-withdrawing properties of its fluorine atom. This application is crucial in therapeutic applications for bioselective separation processes (Chang, Gee, Smith, & Lake, 1992).

Electrostimulation in SNAr Reactions

This compound has been found to play a role in enhancing the electrostatic activation of SNAr (nucleophilic aromatic substitution) reactivity. This is achieved by transforming the compound into corresponding N-sulfonylpyridinium triflates, facilitating SNAr reactions under milder conditions. This method opens new pathways for synthesizing benzenesulfonamides, which are of pharmaceutical interest (Weiss & Pühlhofer, 2001).

Synthesis of Structural Isomers

The compound plays a significant role in the synthesis of sterically hindered isomeric forms, as demonstrated by the synthesis of two new structural isomers - 2,4-dimethyl-5-[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride and 2,4-dimethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These isomers have been structurally characterized, providing valuable information for the study of their electronic structure and kinetic properties (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Preparation of Sulfonated Polymeric Membranes

In the field of energy storage, specifically for vanadium redox flow batteries (VRFB), this compound is used in the preparation of novel sulfonated polymeric membranes. The process involves acylation with 4-fluorobenzoyl chloride followed by condensation, leading to membranes that show promising applications due to their low vanadium permeability and high proton conductivity (Yan, Sun, Gao, Zheng, Dai, Ruan, & He, 2018).

Synthesis of Sulfonamide-Based Polymers

This compound is instrumental in the synthesis of poly(aryl ether sulfonamide)s, utilizing the sulfonamide moiety as a new activating group for nucleophilic aromatic substitution polymerization. This application is significant for the development of new materials with potential use in various industrial applications (Rebeck & Knauss, 2011).

Properties

IUPAC Name

2-fluoro-4,6-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2S/c1-5-3-6(2)8(7(10)4-5)13(9,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNOAFDLSULRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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